5-[2-(4-Nitro-pyrazol-1-yl)-ethyl]-2H-tetrazole
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Overview
Description
5-[2-(4-Nitro-pyrazol-1-yl)-ethyl]-2H-tetrazole is a heterocyclic compound that features both a pyrazole and a tetrazole ring. These types of compounds are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis. The presence of the nitro group on the pyrazole ring enhances its reactivity and potential for further functionalization.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(4-Nitro-pyrazol-1-yl)-ethyl]-2H-tetrazole typically involves the reaction of a pyrazole derivative with a tetrazole precursorThe reaction conditions often involve the use of strong acids like sulfuric acid and nitric acid for nitration, and subsequent cyclization can be achieved using reagents such as sodium azide under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to ensure consistent production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-[2-(4-Nitro-pyrazol-1-yl)-ethyl]-2H-tetrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrazole-tetrazole derivatives
Scientific Research Applications
5-[2-(4-Nitro-pyrazol-1-yl)-ethyl]-2H-tetrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis
Properties
IUPAC Name |
5-[2-(4-nitropyrazol-1-yl)ethyl]-2H-tetrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N7O2/c14-13(15)5-3-7-12(4-5)2-1-6-8-10-11-9-6/h3-4H,1-2H2,(H,8,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGBDNYFQRIJAJQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCC2=NNN=N2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N7O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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